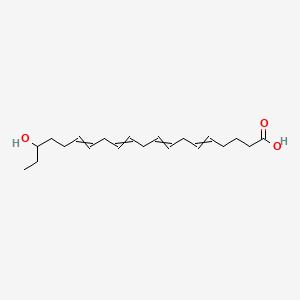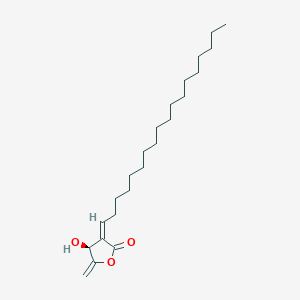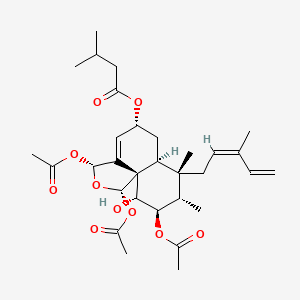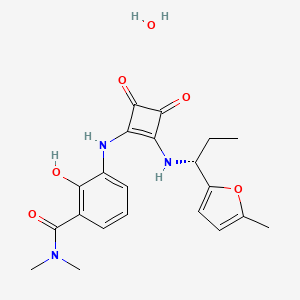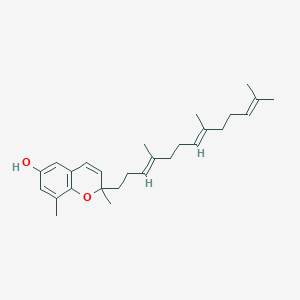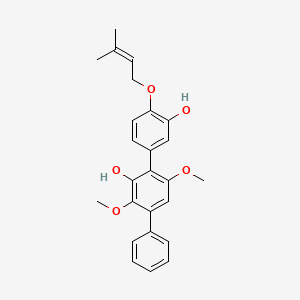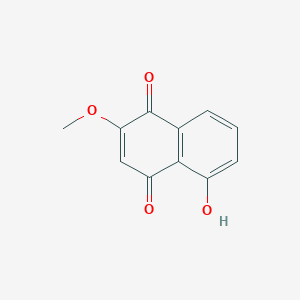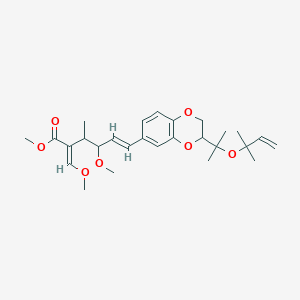![molecular formula C20H32O3 B1247149 2-methoxy-6-tridecyl-[1,4]benzoquinone CAS No. 5259-06-3](/img/structure/B1247149.png)
2-methoxy-6-tridecyl-[1,4]benzoquinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methoxy-6-tridecyl-[1,4]benzoquinone is an organic compound with the molecular formula C20H32O3. It is a solid with a pale yellow to orange-yellow crystalline morphology. This compound is commonly used as a chemical dye and photosensitive material, and has a wide range of applications in the field of optics and electronics .
Méthodes De Préparation
The preparation of 2-methoxy-6-tridecyl-[1,4]benzoquinone typically involves the reaction of 1,4-benzoquinone with methanol to produce the desired compound. The reaction conditions include maintaining a controlled environment to avoid exposure to fire sources and oxidizing agents due to the compound’s inherent toxicity and irritant properties . Industrial production methods are similar, with additional safety measures to ensure proper ventilation and handling.
Analyse Des Réactions Chimiques
2-methoxy-6-tridecyl-[1,4]benzoquinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different quinone derivatives.
Reduction: It can be reduced to hydroquinone derivatives.
Substitution: The methoxy group can be substituted with other functional groups under specific conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Applications De Recherche Scientifique
2-methoxy-6-tridecyl-[1,4]benzoquinone has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential cytotoxic effects on cancer cell lines.
Medicine: Investigated for its potential use as an anticancer agent due to its ability to induce apoptosis in tumor cells.
Mécanisme D'action
The mechanism of action of 2-methoxy-6-tridecyl-[1,4]benzoquinone involves its interaction with cellular components to induce apoptosis. The compound targets specific molecular pathways, leading to the activation of caspases and the generation of reactive oxygen species (ROS), which ultimately result in cell death .
Comparaison Avec Des Composés Similaires
Similar compounds to 2-methoxy-6-tridecyl-[1,4]benzoquinone include:
2-Methoxy-6-pentyl-2,5-cyclohexadiene-1,4-dione:
2,5-Dihydroxy-2,5-cyclohexadiene-1,4-dione: Another quinone derivative with comparable reactivity and uses.
2,5-Dimethoxy-3-hexyl-2,5-cyclohexadiene-1,4-dione: Exhibits prominent cytotoxicity against human tumor cell lines.
These compounds share structural similarities but differ in their specific functional groups and biological activities, highlighting the uniqueness of this compound in its applications and effects.
Propriétés
Numéro CAS |
5259-06-3 |
|---|---|
Formule moléculaire |
C20H32O3 |
Poids moléculaire |
320.5 g/mol |
Nom IUPAC |
2-methoxy-6-tridecylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C20H32O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-17-15-18(21)16-19(23-2)20(17)22/h15-16H,3-14H2,1-2H3 |
Clé InChI |
CBEDFJLNGRMUQV-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCC1=CC(=O)C=C(C1=O)OC |
SMILES canonique |
CCCCCCCCCCCCCC1=CC(=O)C=C(C1=O)OC |
Synonymes |
2-methoxy-6-tridecyl-1,4-benzoquinone AC7-1 cpd |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


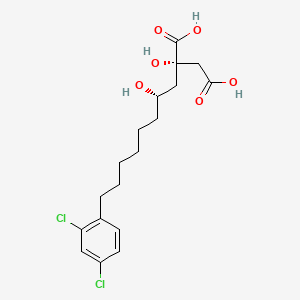
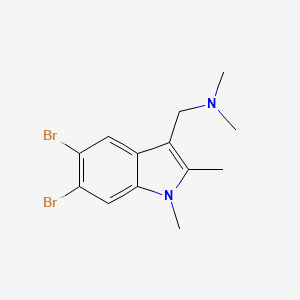
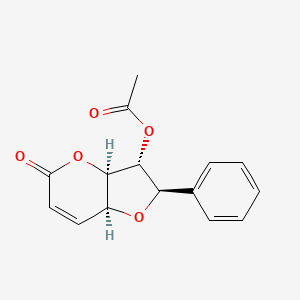
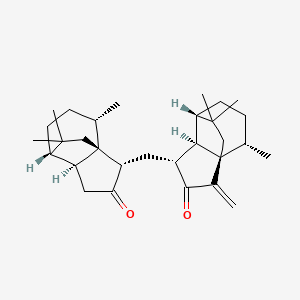
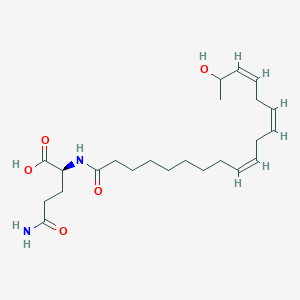
![(10S,13S)-5-[(1S,2S)-2,3-dihydroxy-1-(1H-indol-3-yl)propyl]-13-(hydroxymethyl)-9-methyl-10-propan-2-yl-3,9,12-triazatricyclo[6.6.1.04,15]pentadeca-1,4,6,8(15)-tetraen-11-one](/img/structure/B1247073.png)
